molecular formula C9H6ClNO2 B11904472 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde

4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B11904472
M. Wt: 195.60 g/mol
InChI Key: NUZOXMNNQRJHRD-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 7-position, and a formyl group at the 3-position of the indole ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroindole with appropriate reagents to introduce the hydroxy and formyl groups. For example, the Fischer indole synthesis can be employed, where 4-chloroindole is reacted with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the desired indole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-7-hydroxy-1H-indole-3-carboxylic acid.

    Reduction: 4-Chloro-7-hydroxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1H-indole-3-carbaldehyde: Lacks the chloro group, resulting in different reactivity and biological activity.

    4-Chloro-1H-indole-3-carbaldehyde:

    7-Hydroxy-1H-indole-3-carbaldehyde: Lacks the chloro group, leading to variations in its chemical behavior and uses.

Uniqueness

4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-7-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7(13)9-8(6)5(4-12)3-11-9/h1-4,11,13H

InChI Key

NUZOXMNNQRJHRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1O)C=O)Cl

Origin of Product

United States

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